molecular formula C8H18ClNO3S B11950569 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic Acid Hydrate Hydrochloride

2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic Acid Hydrate Hydrochloride

Cat. No.: B11950569
M. Wt: 243.75 g/mol
InChI Key: OLXKFNGRVOPQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic Acid Hydrate Hydrochloride is a heterocyclic compound with a five-membered ring structure containing sulfur and nitrogen atoms. This compound is known for its diverse biological and chemical properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic Acid Hydrate Hydrochloride typically involves the reaction of 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrate hydrochloride form .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as multicomponent reactions, click reactions, and green chemistry approaches are often employed to enhance the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic Acid Hydrate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic Acid Hydrate Hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s biological activity makes it a subject of study in fields such as enzymology and molecular biology.

    Medicine: It has potential therapeutic applications due to its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic Acid Hydrate Hydrochloride involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to interact with biological molecules, leading to various pharmacological effects. These interactions can modulate enzyme activity, inhibit microbial growth, and reduce inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic Acid Hydrate Hydrochloride stands out due to its unique combination of chemical stability, biological activity, and versatility in various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits make it a valuable compound in both research and industry .

Properties

Molecular Formula

C8H18ClNO3S

Molecular Weight

243.75 g/mol

IUPAC Name

2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid;hydrate;hydrochloride

InChI

InChI=1S/C8H15NO2S.ClH.H2O/c1-7(2)5(6(10)11)9-8(3,4)12-7;;/h5,9H,1-4H3,(H,10,11);1H;1H2

InChI Key

OLXKFNGRVOPQGU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC(S1)(C)C)C(=O)O)C.O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.